1-(3-bromopropyl)-1H-indole-2,3-dione
Overview
Description
1-(3-Bromopropyl)-1H-indole-2,3-dione is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromopropyl)-1H-indole-2,3-dione typically involves the bromination of 1H-indole-2,3-dione followed by the introduction of a propyl group. One common method is the electrophilic aromatic substitution reaction, where the indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, elimination of hydrogen bromide can occur, leading to the formation of alkenes.
Oxidation and Reduction: The indole ring can undergo oxidation to form quinonoid structures or reduction to yield dihydroindoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Elimination Products: Alkenes with varying degrees of substitution.
Oxidation Products: Quinonoid derivatives.
Reduction Products: Dihydroindoles.
Scientific Research Applications
1-(3-Bromopropyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-bromopropyl)-1H-indole-2,3-dione depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The indole ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity and stability .
Comparison with Similar Compounds
1-(3-Chloropropyl)-1H-indole-2,3-dione: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-1H-indole-2,3-dione: Contains an iodine atom, which can lead to different reactivity and biological activity.
1-(3-Fluoropropyl)-1H-indole-2,3-dione: Fluorine substitution can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: 1-(3-Bromopropyl)-1H-indole-2,3-dione is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions and can participate in various types of chemical transformations.
Properties
IUPAC Name |
1-(3-bromopropyl)indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIZUEQKUGACKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365480 | |
Record name | 1-(3-bromopropyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320741-36-4 | |
Record name | 1-(3-bromopropyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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